4,6-Dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-2-one is a synthetic compound belonging to the class of heterocyclic compounds. It contains a 1,2,4-oxadiazole ring fused to a dihydropyridin-2-one core. This compound has attracted attention in scientific research primarily due to its activity as a potential allosteric modulator of the glucagon-like peptide 1 receptor (GLP-1R) . GLP-1R is a class B G-protein-coupled receptor that plays a crucial role in regulating insulin secretion and is considered a key target for the treatment of Type 2 diabetes mellitus .
Mechanism of Action
4,6-Dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-2-one is proposed to act as an allosteric modulator of GLP-1R . This means it binds to a site on the receptor distinct from the GLP-1 binding site, influencing the receptor's conformation and ultimately its signaling activity. Molecular docking studies suggest that the allosteric binding site for this compound is located around the transmembrane domain TM6 of the GLP-1R in its active state .
Applications
The primary scientific application of 4,6-Dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-2-one is in the study of GLP-1R allosteric modulation . This research area aims to develop novel therapeutic agents for Type 2 diabetes by fine-tuning GLP-1R signaling through allosteric mechanisms.
Compound Description: This compound is a novel pyrazole-based inhibitor of enhancer of zeste homologue 2 (EZH2). It exhibits low micromolar EZH2/PRC2 inhibition and high selectivity towards a panel of other methyltransferases []. It also displays cell growth arrest in breast MDA-MB231, leukaemia K562, and neuroblastoma SK-N-BE cancer cells along with reduction of H3K27me3 levels and induction of apoptosis and autophagy [].
Relevance: This compound shares a common 4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl moiety with 4,6-Dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-2-one. The key difference lies in the substituent at the 3-position of the pyridine ring. While the target compound has a 3-phenyl-1,2,4-oxadiazol-5-yl group, this related compound features a 5-methyl-1-phenyl-1H-pyrazole-4-carboxamide group instead.
Compound Description: This compound is a combined antagonist of AMPA receptors and voltage-gated sodium channels []. It exhibits anticonvulsive and neuroprotective properties in vivo []. BIIR 561 CL inhibits AMPA receptor-mediated membrane currents and reduces AMPA-induced depolarizations []. It also inhibits binding of radiolabeled batrachotoxin to rat brain synaptosomal membranes, reduces sodium currents in voltage-clamped cortical neurons, and inhibits the veratridine-induced release of glutamate from rat brain slices [].
Relevance: BIIR 561 CL shares the 3-phenyl-[1,2,4]oxadiazol-5-yl pharmacophore with 4,6-Dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-2-one. The key difference lies in the presence of the 2-phenoxy-ethyl-dimethyl-amine moiety in BIIR 561 CL, while the target compound features a 4,6-dimethyl-1,2-dihydropyridin-2-one core.
Compound Description: This compound represents a class of 2-(sulfamoyl-substituted phenyl)-3H-imidazo(5,1-f)(1,2,4)triazin-4-ones that act as potent and selective inhibitors of phosphodiesterases (PDEs) []. Specifically, they inhibit PDEs that metabolize cyclic guanosine monophosphate (c-GMP), namely PDE-I, PDE-II, and/or PDE-V. This particular compound has an IC50 value of 1 nM for the inhibition of PDE-V [].
Relevance: While not sharing a direct structural similarity with 4,6-Dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-2-one, it highlights the exploration of different heterocyclic scaffolds, such as imidazo(5,1-f)(1,2,4)triazin-4-ones, as potential pharmacophores for developing biologically active compounds. This research suggests exploring analogous modifications to the target compound's structure with alternative heterocyclic moieties could yield interesting biological activities.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.